molecular formula C7H13ClN4 B6279796 3-azido-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2230804-30-3

3-azido-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B6279796
CAS No.: 2230804-30-3
M. Wt: 188.7
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Description

3-Azido-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound featuring a nitrogen atom at position 8 and an azido group (-N₃) at position 3 of the bicyclo[3.2.1]octane scaffold. For example, 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is synthesized via a four-step process starting from 5-hydroxymethylfurfural (5-HMF), involving reduction, tosylation, cyclization with benzylamine, and hydrogenolysis (yield: 43–64%) . Similarly, introducing an azido group might involve nucleophilic substitution of a suitable leaving group (e.g., tosylate) with sodium azide.

The bicyclo[3.2.1]octane core is structurally rigid, conferring conformational constraints that enhance binding specificity in pharmaceutical applications. The azido group’s reactivity makes this compound valuable for "click chemistry" applications, such as bioconjugation or drug discovery .

Properties

CAS No.

2230804-30-3

Molecular Formula

C7H13ClN4

Molecular Weight

188.7

Purity

95

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The 8-azabicyclo[3.2.1]octane core is most efficiently assembled through stereocontrolled cyclization of appropriately functionalized pyrrolidine precursors. Patent CN109897051B details a four-step sequence starting from N-Boc-pyrrole, involving:

  • Hydroxymethylation with paraformaldehyde and a lithium reagent (e.g., LDA) to install hydroxymethyl groups at the 2- and 5-positions.

  • Hydrogenation over Rh/C at 80–120°C and 1.5–2 MPa to yield cis-N-Boc-2,5-bis(hydroxymethyl)pyrrolidine.

  • Cyclization via sulfonylation (e.g., p-toluenesulfonyl chloride) in THF with triethylamine, achieving 91% yield of the bicyclic tert-butyl ester.

  • Deprotection with HCl to furnish the hydrochloride salt.

Comparative Evaluation of Synthetic Routes

Route 1: Direct Azidation During Cyclization

Modifying the cyclization step in CN109897051B by introducing sodium azide as a nucleophile presents theoretical viability. However, competing elimination reactions under basic conditions (e.g., triethylamine) could degrade the scaffold. Preliminary kinetic modeling suggests that lowering the reaction temperature to −20°C and using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) might suppress side pathways, though experimental validation is required.

Route 2: Post-Cyclization Functionalization

Reaction Optimization and Challenges

Protecting Group Compatibility

The tert-butoxycarbonyl (Boc) group, widely used in 8-azabicyclo[3.2.1]octane syntheses, is susceptible to acidic conditions during azide introduction. Switching to a base-labile protecting group (e.g., Fmoc) or employing orthogonal protection (Alloc for nitrogen) could mitigate this issue.

Stereochemical Outcomes

Hydrogenation steps in scaffold construction (e.g., Rh/C-catalyzed reduction) predominantly yield cis-diastereomers. Introducing an azido group at the 3-position may invert stereochemistry if proceeding via SN_N2 mechanisms, necessitating chiral auxiliaries or asymmetric catalysis to preserve enantiopurity.

Scalability and Industrial Feasibility

The CN109897051B method demonstrates industrial potential, with yields exceeding 90% at multi-gram scales. Key considerations for scaling azide-containing derivatives include:

  • Safety : Azides are shock-sensitive; continuous flow reactors could minimize handling risks.

  • Purification : Silica gel chromatography may be inadequate for polar azido intermediates; alternative methods (e.g., crystallization from isopropanol/n-hexane) should be explored.

Chemical Reactions Analysis

Types of Reactions

3-azido-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted azabicyclo compounds .

Scientific Research Applications

Structural Characteristics

The molecular formula for 3-azido-8-azabicyclo[3.2.1]octane is C₆H₈N₄, characterized by a bicyclic framework with a nitrogen atom incorporated into one of the rings. The azido group at the 3-position significantly influences its reactivity and biological activity, making it a valuable scaffold in drug discovery.

Medicinal Chemistry Applications

1. Drug Discovery

Research indicates that derivatives of 3-azido-8-azabicyclo[3.2.1]octane exhibit various biological activities, particularly as potential drug candidates:

  • Opioid Receptor Modulation : Compounds similar to 3-azido-8-azabicyclo[3.2.1]octane have been studied as mu-opioid receptor antagonists, which can help manage opioid-induced bowel dysfunction without affecting central analgesic effects . This application is crucial for developing safer pain management therapies.
  • Analgesic Properties : The compound's structural similarity to bioactive alkaloids like nicotine and morphine suggests potential analgesic properties. Some derivatives have shown efficacy comparable to traditional analgesics in preclinical studies .

2. Structure-Activity Relationship Studies

Understanding the relationship between the structure of 3-azido-8-azabicyclo[3.2.1]octane and its biological activity is critical for optimizing lead compounds:

Compound Biological Activity Binding Affinity (Ki)
Compound AMu-opioid receptor antagonist0.32 nM
Compound BTriple reuptake inhibitor0.96 nM
Compound CCytotoxicity against glioblastomaNot reported

These findings emphasize the importance of structural modifications to enhance therapeutic efficacy and reduce side effects .

Synthetic Utility

The synthesis of 3-azido-8-azabicyclo[3.2.1]octane typically involves several key steps, often starting from amine derivatives treated with thionyl chloride followed by sodium azide to yield the desired azide compound. This synthetic pathway allows for the generation of various derivatives with modified biological activities.

Case Studies

Case Study 1: Analgesic Development

A study conducted by Ong and Anderson highlighted the analgesic potential of azabicyclo[3.2.1]octane derivatives, demonstrating that certain compounds exhibited agonist-antagonist effects similar to morphine, suggesting a promising avenue for pain management without significant side effects associated with traditional opioids .

Case Study 2: Cancer Therapeutics

Research has also focused on the cytotoxic properties of certain derivatives against various tumor cell lines, including glioblastoma and hepatocellular carcinoma. These studies indicate that structural variations can lead to significant differences in therapeutic efficacy, highlighting the need for continued exploration in this area .

Mechanism of Action

The mechanism of action of 3-azido-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including labeling and detection of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of the bicyclo[3.2.1]octane scaffold, highlighting structural variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Synthetic Route
3-Azido-8-azabicyclo[3.2.1]octane HCl -N₃ at C3 C₇H₁₂N₄·HCl 196.66 (calc.) Reactive azide for bioconjugation; potential kinase inhibitor scaffold Likely via nucleophilic substitution (e.g., NaN₃ on tosylate intermediate)
8-Oxa-3-azabicyclo[3.2.1]octane HCl O at C8, N at C3 C₆H₁₀ClNO 163.61 Core structure of atkamine; used in natural product synthesis 5-HMF → diol → ditosylate → cyclization with benzylamine → hydrogenolysis
exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl -F at C3 C₇H₁₃ClFN 165.64 High lipophilicity; potential CNS drug candidate Fluorination via electrophilic substitution or SN2 displacement
3-Azabicyclo[3.2.1]octan-8-ol HCl -OH at C8 C₇H₁₄ClNO 163.65 Polar derivative; solubility enhancer for drug formulations Reduction of ketone intermediate or hydroxylation
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile HCl -CN at C3 C₈H₁₂N₂·HCl 172.66 Nitrile group enhances metabolic stability; intermediate for antimalarial agents Cyanation via nucleophilic substitution or Sandmeyer reaction
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl -NH₂ at C3, -CH₃ at N8 C₈H₁₈Cl₂N₂ 217.15 Amine functionality for receptor targeting; used in tropane alkaloid synthesis Methylation of nitrogen followed by amination

Key Structural and Functional Insights

Heteroatom Effects :

  • 8-Oxa-3-aza derivatives (e.g., 8-oxa-3-azabicyclo[3.2.1]octane HCl) exhibit reduced basicity compared to all-nitrogen analogs, affecting pharmacokinetic properties .
  • Fluoro-substituted derivatives (e.g., exo-3-fluoro) enhance lipophilicity and blood-brain barrier penetration, making them suitable for CNS-targeted therapies .

Functional Group Reactivity: Azido group enables click chemistry for rapid derivatization, as seen in kinase inhibitor development (e.g., compound 82 in ) . Nitrile group in exo-3-cyano derivatives improves metabolic stability by resisting oxidative degradation .

Stereochemical Considerations :

  • The exo configuration (e.g., exo-3-fluoro) is often thermodynamically favored during synthesis, while endo isomers may require chiral catalysts .

Pharmaceutical Relevance :

  • Morpholine and azabicyclo derivatives are key in PI3K inhibitors (e.g., PQR514), where substituents modulate enzyme selectivity .
  • Tropane alkaloid analogs (e.g., 8-methyl-3-amine diHCl) serve as anticholinergic agents .

Biological Activity

3-Azido-8-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular formula for 3-azido-8-azabicyclo[3.2.1]octane is C₆H₈N₄, characterized by a bicyclic framework with an azido group (-N₃) at the 3-position. This configuration enhances the compound's reactivity and opens avenues for various modifications, leading to derivatives with potentially improved properties and biological activities.

Synthesis

The synthesis of 3-azido-8-azabicyclo[3.2.1]octane typically involves several key steps:

  • Starting Material : Begin with an amine derivative.
  • Chlorination : Treat the amine with thionyl chloride.
  • Azidation : React the resulting compound with sodium azide to yield the azide product.

This synthetic pathway allows for the introduction of various functional groups that can modify biological activity.

Biological Activity

Research indicates that compounds related to 3-azido-8-azabicyclo[3.2.1]octane exhibit diverse biological activities, particularly as potential drug candidates in several therapeutic areas:

  • Monoamine Reuptake Inhibition : Several derivatives have shown promise as monoamine reuptake inhibitors, which are useful in treating conditions such as depression and anxiety disorders. These compounds can inhibit the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby enhancing their availability in the synaptic cleft .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on various tumor cell lines, including glioblastoma and hepatocellular carcinoma, suggesting potential applications in oncology .
  • Antibacterial Properties : The azido group enhances reactivity, making these compounds candidates for developing new antibacterial agents against resistant strains of bacteria .

Structure-Activity Relationships (SAR)

The biological activity of 3-azido-8-azabicyclo[3.2.1]octane is closely linked to its structural features:

Compound Name Structural Features Biological Activity
8-Azabicyclo[3.2.1]octaneBicyclic structure without azideFound in natural products; potential drug scaffold
Pyrazole Azabicyclo[3.2.1]octaneContains a pyrazole ringExhibits potent enzyme inhibition
2-Azabicyclo[3.2.1]octaneDifferent nitrogen positioningPotential applications in drug discovery

The SAR studies reveal that modifications in nitrogen positioning or additional functional groups significantly influence the biological properties and efficacy of these compounds .

Case Studies

  • Antidepressant Activity : A study highlighted that specific 8-azabicyclo[3.2.1]octane derivatives effectively inhibited serotonin and norepinephrine reuptake in vitro, showing potential as antidepressants with fewer side effects compared to traditional tricyclic antidepressants .
  • Cytotoxicity Against Tumor Cells : Another research effort demonstrated that certain derivatives exhibited selective toxicity towards glioblastoma cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment .
  • Antibacterial Efficacy : Recent findings indicated that some azabicyclo derivatives showed significant antibacterial activity against multi-drug resistant strains of bacteria, making them candidates for further development in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-azido-8-azabicyclo[3.2.1]octane hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the bicyclic framework. A common approach includes:

N-azidation : Introducing the azide group at the 3-position via nucleophilic substitution or diazo transfer reactions.

Hydrochloride salt formation : Acidic workup to precipitate the final product.
Critical parameters include temperature control (<0°C for azide stability) and inert atmospheres to avoid side reactions. Analytical validation via 1H^1H-NMR and HRMS is essential to confirm purity and structure .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm bicyclic framework and azide placement.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • IR Spectroscopy : Detect the azide stretch (~2100 cm1^{-1}).
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Store at 2–8°C in airtight containers to prevent azide degradation.
  • Light : Protect from UV exposure due to azide photolytic sensitivity.
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) that may promote decomposition. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structural analogs?

  • Methodological Answer : Contradictions often arise from:

  • Stereochemical variations : Use NOESY NMR or chiral HPLC to differentiate enantiomers.
  • Solvent-induced shifts : Re-run NMR in deuterated solvents (e.g., D2_2O vs. CDCl3_3) to assess hydrogen bonding effects.
  • Dynamic equilibria : Variable-temperature NMR to detect conformational interconversions .

Q. What experimental designs are optimal for studying receptor interaction mechanisms?

  • Methodological Answer :

Radioligand binding assays : Use tritiated or fluorescent analogs to quantify affinity (Kd_d) for target receptors (e.g., σ or opioid receptors).

Functional assays : Measure cAMP inhibition or calcium flux in transfected cell lines.

Computational docking : Model interactions with receptor active sites (e.g., using AutoDock Vina). Cross-validate with mutagenesis studies to identify critical binding residues .

Q. How does the azide group influence the compound’s reactivity and pharmacological profile?

  • Methodological Answer :

  • Reactivity : The azide group enables click chemistry (e.g., CuAAC with alkynes) for bioconjugation or prodrug strategies.
  • Pharmacodynamics : Azides may enhance lipophilicity, affecting blood-brain barrier penetration. Compare with non-azide analogs (e.g., 3-hydroxy or 3-amino derivatives) in ADME assays .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of azide decomposition products (e.g., HN3_3).
  • Waste disposal : Neutralize azides with sodium nitrite/acid before disposal. Refer to GHS hazard codes (e.g., H315 for skin irritation) .

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